molecular formula C18H24N8O3S B15119072 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B15119072
M. Wt: 432.5 g/mol
InChI Key: HWYMVNRHDCBTKP-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that features a purine core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the imidazole and sulfonyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves several steps, starting from readily available precursorsCommon reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N bonds .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine stands out due to its combination of a purine core with an imidazole-sulfonyl moiety, providing a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N8O3S

Molecular Weight

432.5 g/mol

IUPAC Name

9-(2-methoxyethyl)-6-[5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine

InChI

InChI=1S/C18H24N8O3S/c1-23-9-15(21-11-23)30(27,28)26-7-13-5-25(6-14(13)8-26)18-16-17(19-10-20-18)24(12-22-16)3-4-29-2/h9-14H,3-8H2,1-2H3

InChI Key

HWYMVNRHDCBTKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC

Origin of Product

United States

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